molecular formula C25H28O6 B1228407 Dihydromunduletone CAS No. 674786-20-0

Dihydromunduletone

Cat. No. B1228407
M. Wt: 424.5 g/mol
InChI Key: RMVZECFNOTWEKD-UHFFFAOYSA-N
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Description

Dihydromunduletone (DHM) is a rotenoid derivative and a selective, potent adhesion G protein-coupled receptor (aGPCR) antagonist . It specifically targets GPR56 and GPR114/ADGRG5 with an IC 50 of 20.9 μM for GPR56 . It does not inhibit GPR110 or class A GPCRs .


Synthesis Analysis

The synthesis of DHM involves complex biochemical processes . It has been validated using cell-free aGPCR/heterotrimeric G protein guanosine 5′-3- O -(thio)triphosphate binding reconstitution assays .


Molecular Structure Analysis

The molecular structure of DHM is complex . It is a rotenoid derivative, which means it belongs to a class of chemical compounds known as rotenoids, which are derivatives of phenylchroman .


Chemical Reactions Analysis

DHM inhibits the kinetics of GPR56 7TM-stimulated G13 GTPγS binding to varying degrees . It is the best inhibitory compound and reduced the rate at which GPR56 7TM activated G13 >75% (from 0.18 to 0.04 minute −1) .

Scientific Research Applications

Cosmetic Industry Applications

Dihydroxyacetone (DHA) is widely used in the cosmetic industry, especially in products aimed at skin coloring. Goldman et al. (1960) conducted studies due to the extensive use of cosmetic products containing DHA for skin coloring, acknowledging a lack of information among dermatologists at the time regarding these materials (Goldman, Barkoff, Blaney, Nakai, & Suskind, 1960). Another study by Mishra, Jain, and Kumar (2008) highlights the extensive use of DHA in the cosmetic industry as an artificial suntan product. The study focuses on microbial production of DHA, noting its advantages over chemical methods and the need to meet commercial demand (Mishra, Jain, & Kumar, 2008).

Biotechnology and Pharmaceutical Applications

Research by Yun Zhi (2009) indicates the significance of DHA in various industries, including pharmaceuticals. The paper discusses the increasing importance of DHA in chemical research, especially considering the surplus of glycerol from biodiesel fuel production (Yun Zhi, 2009). Lihui Sun and colleagues (2010) further support this by reviewing recent advancements in metabolic engineering for microbial production of 1,3-Dihydroxyacetone, a compound widely used in cosmetics, medicines, and food products (Sun, Hu, Zheng, & Shen, 2010).

Energy and Environmental Applications

A study by Hasan Kashef Shendi et al. (2017) explores the application of dihydroxy acid derived from sunflower oil, used as a chain extender in the preparation of waterborne polyurethanes. This study highlights the potential of DHA derivatives in renewable energy and environmental applications (Shendi, Omrani, Ahmadi, Farhadian, Babanejad, & Nabid, 2017). Additionally, Felton et al. (2007) discuss the electrocatalytic generation of dihydrogen using a diiron hydrogenase mimic, where weak acids like acetic acid are used, possibly implicating DHA in similar reactions (Felton, Vannucci, Chen, Lockett, Okumura, Petro, Zakai, Evans, Glass, & Lichtenberger, 2007).

Healthcare and Medical Research

In healthcare and medical research, DHA has been studied for its effects on human skin. Benamar et al. (2004) investigated the impact of DHA, commonly used for artificial tanning, on human skin using modulated photoacoustic spectroscopy (Benamar, Laplante, Lahjomri, & Leblanc, 2004).

Chemical and Organic Synthesis

The versatility of DHA extends to chemical and organic synthesis. Suri et al. (2006) discuss its role in organocatalytic aldol reactions with various aldehyde and ketone acceptors, highlighting its utility in constructing various carbohydrate scaffolds (Suri, Mitsumori, Albertshofer, Tanaka, & Barbas, 2006). Rasrendra et al. (2011) also examine the catalytic conversion of DHA to lactic acid using metal salts in water, which has implications for the chemical industry (Rasrendra, Fachri, Makertihartha, Adisasmito, & Heeres, 2011).

Future Directions

DHM is a novel aGPCR antagonist and potentially useful chemical probe that may be developed as a future aGPCR therapeutic . It represents an important discovery for the development of low molecular weight substances for the Adhesion GPCR .

properties

IUPAC Name

1-(3,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-2-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-24(2)9-8-16-20(30-24)7-6-14(23(16)29-5)11-18(26)17-10-15-12-22(28)25(3,4)31-21(15)13-19(17)27/h6-10,13,22,27-28H,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVZECFNOTWEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)CC(=O)C3=C(C=C4C(=C3)CC(C(O4)(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346785
Record name Dihydromunduletone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydromunduletone

CAS RN

674786-20-0
Record name Dihydromunduletone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
HM Stoveken, LL Bahr, MW Anders, AP Wojtovich… - Molecular …, 2016 - ASPET
Adhesion G protein–coupled receptors (aGPCRs) have emerging roles in development and tissue maintenance and is the most prevalent GPCR subclass mutated in human cancers, …
Number of citations: 59 molpharm.aspetjournals.org
C Wang, W Tao, Y Wang, J Bikow, B Lu, A Keating… - European urology, 2010 - Elsevier
… In our study, two rotenoids, isorotenone and dihydromunduletone, were identified as antiangiogenic compounds for the first time. Aristolochic acid is known as a rodent carcinogen …
Number of citations: 141 www.sciencedirect.com
H Stoveken, AV Smrcka, GG Tall - The FASEB Journal, 2016 - Wiley Online Library
Adhesion GPCRs (aGPCRs) represent untapped therapeutic targets with roles in cancer progression and tissue development. aGPCRs have large, modular extracellular domains (…
Number of citations: 0 faseb.onlinelibrary.wiley.com
AL Vizurraga, H Stoveken, D McEwen… - The FASEB …, 2019 - Wiley Online Library
… This screen identified a first‐in‐class GPR56 partial agonist, 3‐a‐acetoxydihydrodeoxygedunin (3aDOG) and an antagonist, dihydromunduletone (DHM). Our current work is expanding …
Number of citations: 0 faseb.onlinelibrary.wiley.com
AD Bondarev, MM Attwood, J Jonsson… - Expert Opinion on …, 2020 - Taylor & Francis
… The small molecule antagonist dihydromunduletone and partial agonist 3-α-acetoxydihydrodeoxygedunin, along with the endogenous natural ligand synaptamide currently comprise …
Number of citations: 18 www.tandfonline.com
J Yeung, LK Rosselli, A Vizurraga… - The FASEB …, 2019 - Wiley Online Library
The adhesion G protein‐coupled receptor (AGPCR) GPR56 (ADGRG1) is required for brain development and nerve myelination. GPR56 is expressed in other tissues, suggesting …
Number of citations: 1 faseb.onlinelibrary.wiley.com
K Chen, Y Fan, J Gu, Z Han, H Zeng… - Drug Design …, 2020 - Taylor & Francis
… Collection Library and identified five lead compounds (dihydromunduletone, Deox B 7,4, ononetin, … Of these five leads, dihydromunduletone has been demonstrated to inhibit the …
Number of citations: 9 www.tandfonline.com
HM Stoveken - 2016 - search.proquest.com
… The isoflavonoid, dihydromunduletone, was the most efficacious GPR56 inhibitor while the natural product isolated from the Indian Neem tree, 3-alpha-acetoxydihydrodeoxygedunin, …
Number of citations: 3 search.proquest.com
HA Wetli, PD Buckett, M Wessling-Resnick - Chemistry & biology, 2006 - cell.com
… Acetyl-tryptophanamide, deoxodeoxydihydrogendurin, and dihydromunduletone were relatively weak inhibitors in the secondary screen, while cantharidin appeared to slightly enhance …
Number of citations: 80 www.cell.com
HM Stoveken, SD Larsen, AV Smrcka, GG Tall - Molecular pharmacology, 2018 - ASPET
… 3-α-DOG was inhibited by the aGPCR near-neutral antagonist dihydromunduletone and, at high concentrations, 3-α-DOG also neutralized (inhibited) higher-efficacy synthetic-peptide …
Number of citations: 58 molpharm.aspetjournals.org

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